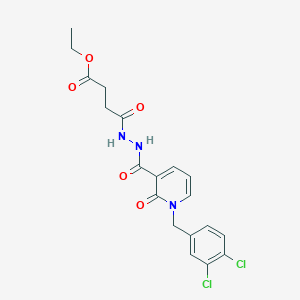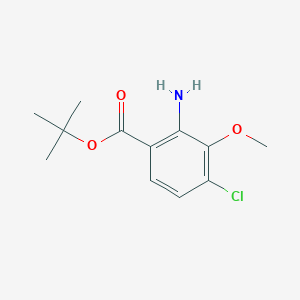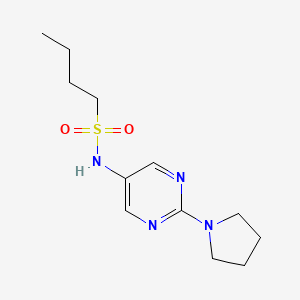
4-oxo-4-(2-(1-(3,4-diclorobencil)-2-oxo-1,2-dihidropiridin-3-carbonil)hidrazinil)butanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a dichlorobenzyl group, a dihydropyridine ring, a carbonyl group, a hydrazinyl group, and an oxobutanoate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the dichlorobenzyl group could potentially be introduced through a reaction with 3,4-dichlorobenzyl bromide . The dihydropyridine ring could be formed through a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the dihydropyridine ring). The dichlorobenzyl group is a benzene ring substituted with two chlorine atoms and a methyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the hydrazinyl group can participate in a variety of reactions, including oxidation, reduction, and bond formation with other nitrogen or oxygen-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of the dichlorobenzyl group could potentially make the compound relatively non-polar and lipophilic .Aplicaciones Científicas De Investigación
- Administración Dirigida de Fármacos: El control preciso que ofrece este compuesto permite a los investigadores manipular reacciones químicas dentro de células vivas en ubicaciones específicas . Mediante un enfoque basado en láser, se hace posible activar o inhibir selectivamente los procesos celulares.
Descubrimiento y Desarrollo de Fármacos
En resumen, la tecnología de optocontrol de precisión en tiempo real de este compuesto abre vías emocionantes para la investigación en las ciencias de la vida, los productos farmacéuticos y más allá. Su capacidad para influir con precisión en los procesos químicos dentro de las células vivas es prometedora para avanzar en nuestra comprensión de los complejos sistemas biológicos . 🌟
Mecanismo De Acción
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. Given the complexity of its structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propiedades
IUPAC Name |
ethyl 4-[2-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]hydrazinyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O5/c1-2-29-17(26)8-7-16(25)22-23-18(27)13-4-3-9-24(19(13)28)11-12-5-6-14(20)15(21)10-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDZVSOTPOMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B2402701.png)




![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2402711.png)




![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)
